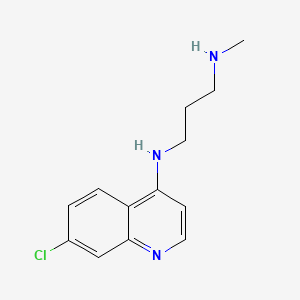

N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine

Description

Properties

IUPAC Name |

N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-15-6-2-7-16-12-5-8-17-13-9-10(14)3-4-11(12)13/h3-5,8-9,15H,2,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQFFQFYQVGMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted under anhydrous conditions at elevated temperatures (120–150°C) for 6–8 hours. A molar ratio of 1:1.5 (4,7-dichloroquinoline to diamine) ensures complete substitution while minimizing byproducts. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, but solvent-free conditions have also been employed to simplify purification.

Mechanistic Insights

The C4-chlorine undergoes nucleophilic attack by the primary amine of N-methylpropane-1,3-diamine, forming a Meisenheimer complex intermediate. Subsequent elimination of HCl yields the substituted quinoline. The C7-chlorine remains inert under these conditions, preserving its utility for further derivatization.

Microwave-Assisted Amination

Microwave irradiation has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes. This method employs phenol as a catalyst to accelerate the substitution process.

Procedure and Advantages

A mixture of 4,7-dichloroquinoline, N-methylpropane-1,3-diamine (1.5 equiv), and phenol (2 equiv) is irradiated at 145°C for 30 minutes under 50 W microwave power. The microwave’s uniform heating mitigates thermal degradation, improving yields to 70–80%.

Role of Phenol

Phenol acts as a proton shuttle, stabilizing the transition state and facilitating HCl elimination. This catalytic effect is critical under microwave conditions, where rapid energy transfer demands efficient reaction kinetics.

Reductive Amination Strategies

While less common, reductive amination offers a route to introduce the methyl group post-amination. This two-step approach first couples 4,7-dichloroquinoline with propane-1,3-diamine, followed by selective N-methylation.

Methylation Techniques

Key Data:

Protection/Deprotection Approaches

For substrates sensitive to harsh conditions, tert-butoxycarbonyl (Boc) protection of the diamine ensures regioselective amination. The Boc group is removed post-reaction using trifluoroacetic acid (TFA).

Synthetic Workflow

Key Data:

| Step | Conditions | Yield |

|---|---|---|

| Protection | Boc₂O, EtOH, reflux | 90% |

| Deprotection | TFA/CH₂Cl₂, rt | 95% |

Comparative Analysis of Methods

A critical evaluation of the four methods reveals trade-offs between efficiency, scalability, and practicality:

| Method | Temperature (°C) | Time | Yield (%) | Scalability |

|---|---|---|---|---|

| Conventional Amination | 120–150 | 6–8 hours | 60–75 | High |

| Microwave-Assisted | 145 | 30 minutes | 70–80 | Moderate |

| Reductive Amination | 25–80 | 24 hours | 70–90 | Low |

| Protection/Deprotection | 25–120 | 48 hours | 80–85 | Moderate |

Microwave-assisted synthesis excels in speed and yield but requires specialized equipment. Conventional amination remains the most scalable for industrial applications, while reductive amination suits laboratories prioritizing flexibility .

Chemical Reactions Analysis

Types of Reactions

N’-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like ethanol or DMSO.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimalarial Activity

One of the most prominent applications of N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine is its potential as an antimalarial agent. Compounds with similar structures have shown efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, making them valuable in malaria treatment strategies.

Case Study: Efficacy Against Malaria

A study highlighted that this compound derivatives exhibited significant activity against chloroquine-resistant malaria pathogens. The research indicated that these compounds could be effective alternatives in regions where traditional treatments fail due to resistance .

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Effective against P. falciparum strains | |

| Similar Quinoline Derivatives | Active against chloroquine-resistant strains |

Neurotoxin Inhibition

Another notable application of this compound is its role as an inhibitor of botulinum neurotoxin serotype A (BoNT/A). Research has demonstrated that derivatives of this compound can inhibit the enzymatic activity of BoNT/A effectively.

Case Study: Inhibition of Botulinum Neurotoxin

In a comparative study on ligand efficiency for BoNT/A inhibitors, it was found that compounds containing an N1-(7-chloroquinolin-4-yl) structure showed enhanced inhibitory activity. Specifically, the compound demonstrated up to 60% inhibition at a concentration of 20 µM, indicating its potential as a therapeutic agent for conditions related to neurotoxin exposure .

Future Research Directions

The ongoing research into this compound suggests several promising avenues:

- Optimization for Antimalarial Activity : Further modifications to enhance potency and reduce toxicity.

- Exploration in Neurotoxin Therapy : Investigating its effectiveness in broader neurotoxic conditions.

- Combination Therapies : Assessing the synergistic effects with other antimalarial or neurotoxin-inhibiting agents.

Mechanism of Action

The mechanism of action of N’-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, the compound may inhibit the heme polymerase enzyme in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. In cancer research, it may interfere with cellular signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Structural Insights :

- Terminal Amine Modifications : Methyl (target compound) vs. diethyl (AQ-13) groups influence lipophilicity and metabolic stability. AQ-13 shows enhanced antimalarial activity but requires higher doses due to hepatic metabolism .

- Hybrid Molecules : Compound 51 incorporates an imipramine moiety, significantly improving activity (IC₅₀: 2.9–5.6 nM) compared to chloroquine (IC₅₀: ~200 nM) .

- Linker Length : Ethane-1,2-diamine analogs (e.g., , Compound 22) exhibit lower melting points (81–83°C) compared to propane-1,3-diamine derivatives (104–129°C), suggesting altered crystallinity and solubility .

Key Observations :

Table 3: Antimalarial and Enzymatic Inhibition Profiles

Activity Trends :

- Antimalarial Potency : Hybridization (e.g., Compound 51) enhances activity 70-fold over chloroquine by dual-targeting heme polymerization and parasite membranes .

- Resistance Mitigation : AQ-13 retains efficacy against chloroquine-resistant strains due to reduced affinity for P. falciparum chloroquine resistance transporter (PfCRT) .

- Off-Target Effects : Propane-1,3-diamine derivatives like Compound 4b inhibit botulinum neurotoxin A (BoNT/A) metalloprotease, highlighting structural versatility .

Structure-Activity Relationship (SAR) Insights

Side Chain Length : Propane-1,3-diamine (3 carbons) optimizes binding to heme compared to shorter ethane-1,2-diamine analogs .

N-Alkyl Substitution : Methyl or ethyl groups reduce basicity, improving lysosomal accumulation and reducing toxicity .

Hybridization : Conjugation with lipophilic moieties (e.g., imipramine) enhances membrane penetration but increases metabolic clearance .

Biological Activity

N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to well-known antimalarial agents like chloroquine, which raises interest in its therapeutic applications against malaria and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN3, with a molecular weight of approximately 235.713 g/mol. Its structure includes a chloroquinoline moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16ClN3 |

| Molecular Weight | 235.713 g/mol |

| Density | 1.274 g/cm³ |

| Boiling Point | 424.6 °C |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. In antimalarial applications, it is believed to inhibit the heme polymerase enzyme in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death. Additionally, its structural characteristics may allow it to interfere with cellular signaling pathways involved in cancer cell proliferation and survival .

Antimalarial Activity

Recent studies have evaluated the antimalarial efficacy of this compound against various strains of Plasmodium falciparum, including both chloroquine-sensitive and resistant strains.

In Vitro Studies

In vitro tests have shown that this compound exhibits significant inhibition of P. falciparum growth. For instance, it demonstrated effective activity at concentrations as low as 500 nM against chloroquine-resistant strains .

Table: Antimalarial Activity Against Plasmodium falciparum

In Vivo Studies

In vivo models have further supported these findings. In studies involving mice infected with P. yoelii nigeriensis, the compound exhibited significant parasite suppression at doses around 100 mg/kg orally administered over several days .

Comparison with Other Quinoline Derivatives

When compared to other quinoline derivatives such as chloroquine and hydroxychloroquine, this compound shows unique properties due to its specific substitution pattern.

Table: Comparison of Quinoline Derivatives

| Compound | Antimalarial Activity | Unique Features |

|---|---|---|

| Chloroquine | High | Established antimalarial drug |

| Hydroxychloroquine | Moderate | Used for autoimmune diseases |

| N'-(7-chloroquinolin-4-yl)-... | Significant | Unique substitution pattern |

Case Studies

Several case studies highlight the potential of this compound as an antimalarial agent:

- Study on Enzyme Inhibition : Research indicated that compounds similar to this compound could inhibit key enzymes in the malaria parasite by over 60% at specific concentrations .

- Hybrid Compounds : Investigations into hybrid compounds combining this quinoline derivative with other active moieties demonstrated enhanced antimalarial activity and reduced toxicity compared to traditional treatments .

Q & A

Q. What are the standard synthetic routes for N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine and its derivatives?

The compound is synthesized via reductive amination or condensation reactions. For example:

- Stepwise synthesis : React 7-chloroquinolin-4-amine with propane-1,3-diamine derivatives under alkaline conditions (e.g., ethanol/NaOH). Sodium hydride or hydrogenation catalysts (e.g., NaBH4) are used for reduction .

- Purification : Dry flash chromatography is commonly employed to isolate intermediates and final products .

- Yield optimization : Adjusting molar ratios (e.g., 1:1.2 for amine:aldehyde) and reaction times (6–24 hours) improves yields to 67–96% .

Q. How is the compound structurally characterized to confirm identity and purity?

Key analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR spectra resolve amine protons (δ 1.5–3.5 ppm), quinoline aromatic protons (δ 7.0–8.5 ppm), and methyl groups (δ 2.2–3.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 235.1 for the parent compound) with <5 ppm error .

- IR spectroscopy : Peaks at 3278 cm⁻¹ (N-H stretch) and 1589 cm⁻¹ (C-N bend) validate functional groups .

Q. What preliminary assays are used to evaluate its antimalarial activity?

- In vitro testing : IC50 values against Plasmodium falciparum strains (e.g., D6 and Dd2) are determined via hypoxanthine incorporation assays. For example, hybrid derivatives show IC50 values as low as 2.9 nM .

- Cytotoxicity screening : Selectivity is assessed using mammalian cell lines (e.g., HepG2) to rule off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Diamine chain modifications : Extending the chain (e.g., propane vs. ethane) enhances binding to heme in Plasmodium, improving antimalarial activity .

- Substituent effects : Adding lipophilic groups (e.g., 4-fluorobenzyl) increases membrane permeability, while bulky groups (e.g., tert-butyl) may reduce metabolic instability .

- Hybrid molecules : Conjugation with imipramine-like moieties boosts activity against chloroquine-resistant strains by disrupting parasite ion homeostasis .

Q. What experimental strategies address drug resistance in antimalarial applications?

- Combination therapy : Co-administering with low-dose anticancer agents (e.g., acetyldiferrocene) disrupts parasite redox defenses, as shown in poly(aspartamide) nanoformulations .

- Resistance reversal assays : Test compounds in chloroquine-resistant strains (e.g., Dd2) with verapamil (a resistance modulator) to assess synergy .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Heme polymerization inhibition : UV-vis spectroscopy tracks heme-drug complex formation (λmax ~400 nm) to quantify inhibition efficiency .

- Cellular uptake assays : Radiolabeled analogs (³H or ¹⁴C) measure accumulation in infected erythrocytes, comparing resistant vs. sensitive strains .

Q. What formulation strategies improve bioavailability for in vivo studies?

- Nanocarriers : Encapsulation in poly(aspartamide) nanoparticles enhances solubility and sustained release (e.g., Case II kinetics with n = 1.06–1.12 for chloroquine analogs) .

- Prodrug approaches : Esterification of amine groups improves oral absorption, as seen in murine models with 64 mg/kg/day achieving 99% parasite suppression .

Q. How is the compound repurposed for non-antimalarial applications (e.g., neurotoxin inhibition)?

- Botulinum neurotoxin (BoNT) inhibition : Derivatives like N1-benzyl-N3-(7-chloroquinolin-4-yl)propane-1,3-diamine inhibit BoNT/A light chain (LC) via competitive binding to catalytic sites (Ki < 1 μM) .

- Assay design : Fluorescent resonance energy transfer (FRET) assays using SNAP-25 substrate quantify protease inhibition .

Methodological Considerations

Q. How to resolve contradictions in biological activity data across studies?

Q. What computational tools predict pharmacokinetic properties?

- ADMET profiling : Tools like SwissADME estimate logP (2.5–3.5), BBB permeability (low), and CYP450 interactions .

- Molecular docking : AutoDock Vina models interactions with PfCRT (chloroquine resistance transporter) to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.